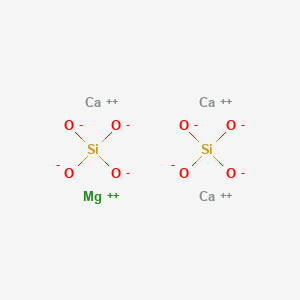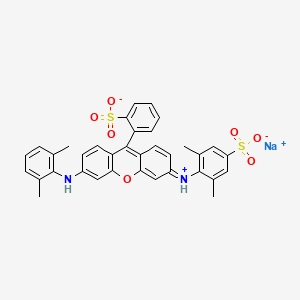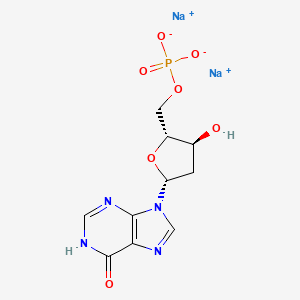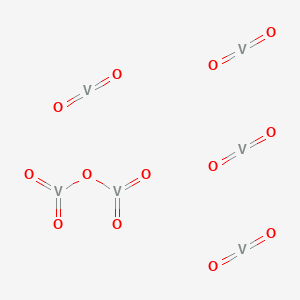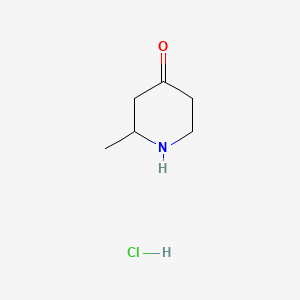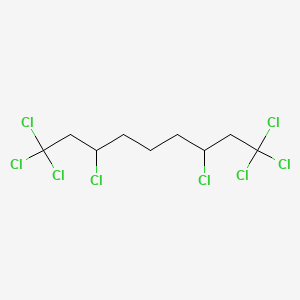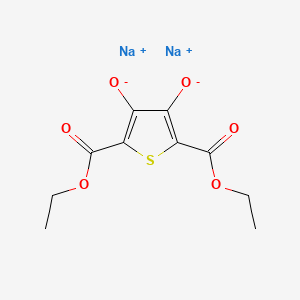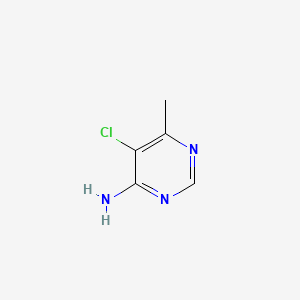![molecular formula C10H10 B577146 (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene CAS No. 15120-65-7](/img/structure/B577146.png)
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4Z,6Z)-bicyclo[620]deca-1(8),2,4,6-tetraene is an organic compound with the molecular formula C10H10 It is characterized by its unique bicyclic structure, which includes a four-membered ring fused to an eight-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as bicyclo[4.2.0]octa-3,7-diene-2,5-dione. This precursor is then subjected to ultraviolet irradiation to produce a tricyclo decadiendione. The tricyclo decadiendione is subsequently reduced to a diol using lithium aluminium hydride. The cis isomer of the diol is then converted to a tetraene by adding bromide or mesylate and stripping it with potassium tert-butoxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the synthetic routes described above can be scaled up for larger-scale production if needed.
化学反应分析
Types of Reactions: (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with oxygen in the air, leading to the formation of oxidation products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as oxygen and reducing agents like lithium aluminium hydride. Reaction conditions often involve heating and the use of solvents like benzene .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxygenated derivatives, while reduction reactions typically yield reduced forms of the compound .
科学研究应用
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying the properties of bicyclic systems and their reactivity. Additionally, it can be used as a building block for the synthesis of more complex molecules .
作用机制
The mechanism of action of (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, which can lead to the formation of different products depending on the reaction conditions. The specific molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used .
相似化合物的比较
Similar Compounds:
- Bicyclo[6.2.0]decapentaene
- Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
Uniqueness: (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene is unique due to its specific bicyclic structure, which includes a four-membered ring fused to an eight-membered ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, Bicyclo[6.2.0]decapentaene has a different arrangement of double bonds and ring sizes, leading to variations in its chemical behavior .
属性
CAS 编号 |
15120-65-7 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 |
IUPAC 名称 |
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene |
InChI |
InChI=1S/C10H10/c1-2-4-6-10-8-7-9(10)5-3-1/h1-6H,7-8H2/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6? |
InChI 键 |
SGBQKAAFUHNZBF-JRYKUCHZSA-N |
SMILES |
C1CC2=C1C=CC=CC=C2 |
同义词 |
Bicyclo[6.2.0]deca-1,3,5,7-tetrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


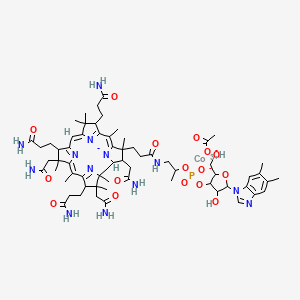
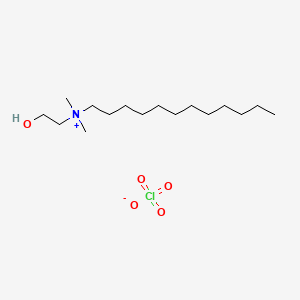
![6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B577065.png)
![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/new.no-structure.jpg)
